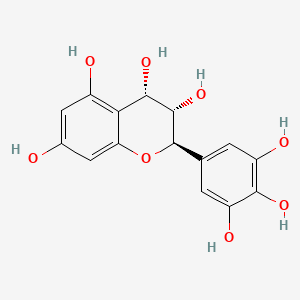
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol is a colorless chemical compound related to leucoanthocyanidins. It is found in various plants, including Acacia auriculiformis, the bark of Karada (Cleistanthus collinus), and the kino (gum) from Eucalyptus pilularis . This compound is part of the flavonoid family and is known for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol can be synthesized through the reduction of dihydromyricetin (ampelopsin) using dihydroflavonol 4-reductase (DFR) in the presence of NADPH and 2 H+ . This enzymatic reaction is a key step in the biosynthesis of leucoanthocyanidins.
Industrial Production Methods: Industrial production of leucodelphidin typically involves the extraction from natural sources such as the bark of Karada and the kino from Eucalyptus pilularis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure leucodelphidin .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of dihydromyricetin to leucodelphidin involves dihydroflavonol 4-reductase and NADPH.
Substitution: Substitution reactions can occur at the hydroxyl groups of leucodelphidin, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include different derivatives of leucodelphidin, which may exhibit distinct biological activities.
Applications De Recherche Scientifique
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoids and related compounds.
Biology: this compound and its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: this compound is used in the food and cosmetic industries for its potential health benefits and as a natural colorant.
Mécanisme D'action
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the reduction of dihydromyricetin by dihydroflavonol 4-reductase, leading to the formation of leucodelphidin and NADP . This reaction plays a crucial role in the biosynthesis of leucoanthocyanidins, which are important for plant pigmentation and defense.
Comparaison Avec Des Composés Similaires
Leucocyanidin: Another leucoanthocyanidin with a different hydroxylation pattern.
Leucopelargonidin: Similar to leucodelphidin but with variations in its chemical structure.
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.
Propriétés
Numéro CAS |
98919-67-6 |
|---|---|
Formule moléculaire |
C15H14O8 |
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
(2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H/t13-,14-,15+/m0/s1 |
Clé InChI |
ZEACOKJOQLAYTD-SOUVJXGZSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |
Synonymes |
leucodelphinidin leucoefdin leucoephdine leukoefdin leukoephdin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















